molecular formula C23H25N3O2S B2640475 3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2640475
M. Wt: 407.5 g/mol
InChI Key: RWGFSSRKYQGHOS-UHFFFAOYSA-N
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Description

Historical Evolution of Thienoquinoline-Based Pharmacophores

Thienoquinoline derivatives emerged in the late 20th century as structural analogs of naturally occurring quinoline alkaloids, with early synthetic efforts focusing on their potential as antimicrobial agents. The fusion of a thiophene ring with the quinoline system introduced unique electronic properties, enabling interactions with biological targets inaccessible to simpler heterocycles. A pivotal advancement occurred in the 2000s when researchers demonstrated that substituents at the 3-position of the thienoquinoline core significantly modulated antitumor activity. For instance, derivatives bearing 3-dimethylaminopropyl groups exhibited pronounced cytotoxicity against pancreatic (MiaPaCa2) and cervical (HeLa) carcinoma cell lines. Subsequent work in 2014 revealed thienoquinolines' capacity to disrupt protein-protein interactions, such as the PKCε/RACK2 complex, thereby inhibiting downstream signaling pathways like Elk-1 phosphorylation. These discoveries underscored the structural versatility of thienoquinolines and their adaptability to diverse therapeutic applications.

Structural Significance of 7,7-Dimethyl Substitution Patterns in Heterocyclic Systems

The 7,7-dimethyl substitution in the tetrahydrothienoquinoline framework introduces critical conformational constraints. Comparative studies indicate that geminal dimethyl groups at this position:

  • Reduce ring puckering dynamics by approximately 40%, as evidenced by molecular dynamics simulations
  • Increase logP by 0.8–1.2 units compared to non-methylated analogs, enhancing membrane permeability
  • Impart steric shielding to the adjacent carbonyl group, decreasing susceptibility to hydrolytic degradation

These effects collectively improve metabolic stability, as demonstrated in hepatic microsomal assays where 7,7-dimethyl derivatives showed a 3.2-fold increase in half-life relative to their non-methylated counterparts. The substitution pattern also creates a chiral center at position 7, enabling enantioselective interactions with biological targets—a property exploited in the design of kinase inhibitors.

Rationale for N-(2,4,6-Trimethylphenyl) Carboxamide Functionalization

The N-(2,4,6-trimethylphenyl) carboxamide group serves multiple strategic purposes:

  • Hydrophobic pocket complementarity : The trimethylphenyl moiety fills aromatic subpockets in ATP-binding sites of kinases, with methyl groups at positions 2 and 6 providing optimal van der Waals contacts (ΔG ≈ -3.8 kcal/mol)
  • π-π stacking enhancement : The electron-rich aromatic system participates in charge-transfer interactions with tyrosine residues (e.g., Tyr-123 in PKCε), increasing binding affinity by 15–20% compared to non-aromatic carboxamides
  • Metabolic protection : Ortho-methyl groups reduce cytochrome P450-mediated oxidation at the carboxamide nitrogen, as quantified in hepatocyte incubation studies

This functionalization pattern demonstrates the compound's design rationale: maximizing target engagement while minimizing off-target interactions through precise steric and electronic modulation.

Table 1: Comparative Analysis of Thienoquinoline Derivatives

Structural Feature Biological Impact Source
3-Dimethylaminopropyl group 67.3% inhibition of melanoma cell proliferation (HBL line) at 10 μM
7,7-Dimethyl substitution 320% increase in metabolic stability (human microsomes)
N-Trimethylphenyl carboxamide 5.9 μM IC₅₀ for PKCε/RACK2 disruption

Properties

IUPAC Name

3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-11-6-12(2)19(13(3)7-11)26-21(28)20-18(24)15-8-14-16(25-22(15)29-20)9-23(4,5)10-17(14)27/h6-8H,9-10,24H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGFSSRKYQGHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide (commonly referred to as compound A ) is a member of the thienoquinoline class of compounds. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications based on available research.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3O2S
  • CAS Number : 442556-66-3

Compound A exhibits its biological effects primarily through interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The specific mechanisms include:

  • Enzyme Inhibition : It has been shown to inhibit enzymes associated with metabolic disorders.
  • Receptor Modulation : The compound may modulate G-protein-coupled receptors (GPCRs), which play a crucial role in signal transduction.

Biological Activity Overview

The biological activities of compound A can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compound A possesses significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth.

Table 1: Antimicrobial Efficacy of Compound A

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Compound A has also been evaluated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Case Study: Anticancer Effects
In vitro studies conducted on human breast cancer cells showed that treatment with compound A resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM. Further analysis indicated that compound A promotes cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of compound A is crucial for optimizing its biological activity. Modifications to the thienoquinoline core and substituents have been explored to enhance potency and selectivity against specific targets.

Table 2: SAR Insights

ModificationObserved Effect
Addition of methyl groupsIncreased potency against cancer cells
Alteration of amino substituentsEnhanced antimicrobial activity

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
Target Compound C₂₆H₂₉N₃O₂S 463.60 N-(2,4,6-trimethylphenyl), 7,7-dimethyl-5-oxo Not explicitly reported in evidence
3-Amino-7,7-dimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide C₂₁H₁₈F₃N₃O₂S 433.45 N-(2-trifluoromethylphenyl), 7,7-dimethyl-5-oxo Not reported
3-Amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide C₂₃H₂₃F₃N₃O₃S 506.51 N-(2,4-dimethoxyphenyl), 6-ethyl, 4-trifluoromethyl Not reported
B8: 4-(3,4-Dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide C₂₃H₂₅N₃O₄S 437.53 Tetrahydroquinoline core, 3,4-dimethoxyphenyl, 5-methylthiazole Cytotoxic (IC₅₀: 5–25 μM in MCF-7, A549)
3-Amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide C₃₄H₂₇N₅O₂S₂ 625.74 N-(3-benzothiazolylphenyl), 4-phenyl, 7,7-dimethyl-5-oxo Not reported

Key Observations:

Methoxy substituents (e.g., in ) may enhance solubility but reduce metabolic stability due to susceptibility to demethylation.

Core Modifications: The B8 compound ( ) replaces the thieno[2,3-b]quinoline core with a tetrahydroquinoline system, demonstrating that even minor core alterations (e.g., thiophene vs. thiazole) significantly affect cytotoxicity.

Steric and Electronic Influences :

  • The benzothiazole-containing analog ( ) introduces a bulky aromatic substituent, which may interfere with target binding but enhance π-π stacking interactions in hydrophobic pockets.

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-thienoquinoline carboxamide?

Methodological Answer:
The Gewald reaction is a cornerstone for synthesizing thienoquinoline derivatives. Starting with cycloalkanones (e.g., 7,7-dimethyl-5-cyclohexenone), sulfur, and malononitrile, the reaction yields 2-aminothiophene-3-carbonitrile intermediates . Subsequent cyclization and functionalization with 2,4,6-trimethylphenyl isocyanate under Vilsmeier-Haack conditions (POCl₃/DMF) can introduce the carboxamide group. Key parameters for yield optimization include:

  • Temperature control (70–80°C for cyclization).
  • Catalytic use of acetic acid or sodium acetate to stabilize intermediates.
  • Purification via recrystallization (ethyl acetate/ethanol mixtures) to achieve >75% purity .

Basic: How can structural elucidation of this compound be achieved using crystallographic and spectroscopic techniques?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) reveals bond angles, dihedral distortions (e.g., puckered pyrimidine rings with deviations of ~0.224 Å from planar geometry), and hydrogen-bonding networks (C–H···O bifurcated bonds) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ can resolve methyl group environments (δ 1.2–1.5 ppm for dimethyl groups) and aromatic protons (δ 6.8–7.4 ppm for trimethylphenyl).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 462.2) .

Advanced: How can researchers resolve contradictions between computational docking predictions and experimental binding assays for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. A stepwise approach includes:

Molecular dynamics simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for >100 ns to account for flexibility.

Isothermal titration calorimetry (ITC) : Validate binding thermodynamics (ΔH, ΔS) under physiological conditions (pH 7.4, 37°C).

Mutagenesis studies : Target residues predicted to interact (e.g., catalytic lysine or aspartate) to confirm docking poses .

Advanced: What strategies mitigate regioselectivity challenges during the introduction of the 2,4,6-trimethylphenyl group?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Electrophilic substitution : Use bulky directing groups (e.g., Boc-protected amines) to block undesired positions.
  • Microwave-assisted synthesis : Enhance reaction kinetics (e.g., 150°C, 20 min) to favor para-substitution on the phenyl ring.
  • Lewis acid catalysis : ZnCl₂ or BF₃·Et₂O can stabilize transition states for ortho/para selectivity .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

Assay Type Protocol Key Parameters
Anticancer MTT assay (72 hr incubation, IC₅₀ calculation) against HeLa or MCF-7 cellsDose range: 1–100 µM; positive control: doxorubicin
Enzyme inhibition Fluorescence-based assay (e.g., kinase activity with ATP-competitive probes)Km and Vmax determination

Advanced: How can researchers address discrepancies between theoretical and experimental solubility data?

Methodological Answer:

  • Computational adjustments : Use COSMO-RS simulations with explicit solvent descriptors (e.g., dielectric constant of DMSO: 47.2) .
  • Experimental validation : Shake-flask method in buffered solutions (pH 1.2–7.4) with HPLC quantification (C18 column, 254 nm detection) .

Advanced: What mechanistic insights explain the compound’s rearrangements under Vilsmeier conditions?

Methodological Answer:
The Vilsmeier reagent (POCl₃/DMF) facilitates formylation and cyclization via:

Electrophilic attack : DMF-POCl₃ complex generates chloroiminium ions, targeting electron-rich aromatic carbons.

Rearrangement pathways : Quinoline ring puckering (observed in crystallography) stabilizes transition states, favoring 6-endo-dig cyclization over 5-exo-dig .

Basic: What analytical techniques validate purity and stability in long-term storage?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 1.0 mL/min) with UV detection at 280 nm.
  • Stability studies : Accelerated degradation (40°C/75% RH for 6 months) monitored by LC-MS to detect hydrolytic byproducts (e.g., free carboxylic acid) .

Advanced: How does the compound’s thienoquinoline scaffold influence its pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity : High logP (~3.5) due to methyl and aryl groups enhances membrane permeability but may reduce aqueous solubility.
  • Metabolic stability : Microsomal assays (human liver microsomes, NADPH) identify CYP3A4-mediated oxidation as a primary clearance pathway.
  • Protein binding : >90% binding to albumin (equilibrium dialysis) necessitates dose adjustments .

Advanced: What computational tools predict the compound’s interaction with multidrug resistance (MDR) transporters?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with P-gp homology models (PDB template: 6QEX) to assess binding affinity.
  • Machine learning : Train models on ChEMBL datasets to predict efflux ratios (e.g., MDCK-MDR1 assay).
  • Free energy perturbation (FEP) : Quantify ΔΔG for mutations in transporter binding pockets .

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